molecular formula C20H26N2O5 B601819 Itopride N-Oxide CAS No. 141996-98-7

Itopride N-Oxide

Cat. No.: B601819
CAS No.: 141996-98-7
M. Wt: 374.44
InChI Key:
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Description

Itopride N-Oxide is a metabolite of Itopride, a prokinetic benzamide derivative. Itopride is primarily used to treat gastrointestinal conditions such as functional dyspepsia and gastroparesis. This compound is formed through the oxidation of the tertiary amine N-dimethyl group in Itopride by the enzyme flavin-containing monooxygenase (FMO3) .

Scientific Research Applications

Itopride N-Oxide has several scientific research applications, including:

Mechanism of Action

Itopride, the parent compound of Itopride N-Oxide, increases acetylcholine concentrations by inhibiting dopamine D2 receptors and acetylcholinesterase . Higher acetylcholine increases GI peristalsis, increases the lower esophageal sphincter pressure, stimulates gastric motility, accelerates gastric emptying, and improves gastro-duodenal coordination .

Safety and Hazards

Itopride N-Oxide should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of the spill/leak .

Future Directions

Itopride, the parent compound of Itopride N-Oxide, has been studied for its efficacy in treating symptoms of functional dyspepsia and other gastric motility disorders . Future research may focus on the development of new formulations of Itopride, such as gastroretentive drug delivery systems, to improve its bioavailability and patient compliance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Itopride N-Oxide involves the oxidation of Itopride. This can be achieved using various oxidizing agents under controlled conditions. One common method involves the use of hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is typically carried out in an aqueous medium at a temperature range of 25-30°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Itopride N-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur under strong oxidizing conditions, leading to the formation of more oxidized products.

    Reduction: this compound can be reduced back to Itopride using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium tungstate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

    Oxidation: More oxidized derivatives of this compound.

    Reduction: Itopride.

    Substitution: Various substituted derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

    Metoclopramide: Another prokinetic agent that acts as a dopamine D2 receptor antagonist.

    Domperidone: A dopamine D2 receptor antagonist used to treat nausea and vomiting.

    Cisapride: A prokinetic agent that increases gastrointestinal motility by enhancing the release of acetylcholine.

Uniqueness

Itopride N-Oxide is unique due to its dual mechanism of action, combining dopamine D2 receptor antagonism with acetylcholinesterase inhibition. This dual action results in a more pronounced effect on gastrointestinal motility compared to other similar compounds .

Properties

IUPAC Name

2-[4-[[(3,4-dimethoxybenzoyl)amino]methyl]phenoxy]-N,N-dimethylethanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5/c1-22(2,24)11-12-27-17-8-5-15(6-9-17)14-21-20(23)16-7-10-18(25-3)19(13-16)26-4/h5-10,13H,11-12,14H2,1-4H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXRVVNIISGQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC1=CC=C(C=C1)CNC(=O)C2=CC(=C(C=C2)OC)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00849552
Record name 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141996-98-7
Record name Itopride N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141996987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{4-[(3,4-Dimethoxybenzamido)methyl]phenoxy}-N,N-dimethylethan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00849552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ITOPRIDE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78XTV4HJE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: What is the primary metabolic pathway of Itopride in humans, and how does this relate to Itopride N-Oxide?

A1: Itopride is primarily metabolized in the liver by Flavin-containing monooxygenase 3 (FMO3) to form its major metabolite, this compound. [] This metabolic pathway contributes to a significant portion of Itopride elimination, with urinary excretion studies showing that this compound accounts for 75.4% of the eliminated drug compared to only 3.7% for the unchanged Itopride. [] This highlights the significant role of FMO3 in Itopride metabolism.

Q2: Why is the study of Itopride and its N-Oxide metabolite relevant to pharmacogenetics?

A2: Research suggests that Itopride could serve as a valuable probe for investigating human FMO3 activity. [] Variations in the FMO3 gene can lead to interindividual differences in enzyme activity, potentially impacting Itopride metabolism and therapeutic response. A study examining the "Effect of two-linked mutations of the FMO3 gene on itopride metabolism in Chinese healthy volunteers" [, ] directly addresses this connection, highlighting the importance of considering genetic variability in drug metabolism.

Q3: What analytical method has been developed to quantify Itopride and this compound in biological samples?

A3: Researchers have developed and validated a highly sensitive and specific method using high-performance liquid chromatography coupled with positive ion electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) to simultaneously measure Itopride and this compound concentrations in human plasma and urine. [] This method employed a simple liquid-liquid extraction procedure and achieved a low limit of quantification, making it suitable for pharmacokinetic and pharmacogenetic studies. []

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